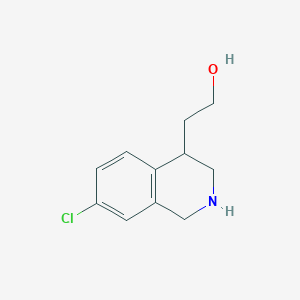

2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol

Beschreibung

2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chloro-substituted tetrahydroisoquinoline derivative with an ethanol moiety at the 4-position. Tetrahydroisoquinolines are heterocyclic compounds of pharmacological interest due to their structural resemblance to bioactive alkaloids. The 7-chloro substituent in this compound may influence electronic properties, solubility, and biological interactions.

Eigenschaften

CAS-Nummer |

885268-67-7 |

|---|---|

Molekularformel |

C11H14ClNO |

Molekulargewicht |

211.69 g/mol |

IUPAC-Name |

2-(7-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |

InChI |

InChI=1S/C11H14ClNO/c12-10-1-2-11-8(3-4-14)6-13-7-9(11)5-10/h1-2,5,8,13-14H,3-4,6-7H2 |

InChI-Schlüssel |

BWJGRUSVADYUNO-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C2=C(CN1)C=C(C=C2)Cl)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(7-Chlor-1,2,3,4-tetrahydroisochinolin-4-yl)ethanol beinhaltet typischerweise die Funktionalisierung des Tetrahydroisochinolin-Kerns. Eine gängige Methode ist die Pictet-Spengler-Reaktion, die die Cyclisierung eines N-Acyl-Derivats von β-Phenylethylamin in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3), Phosphorpentoxid (P2O5) oder Zinkchlorid (ZnCl2) umfasst . Diese Reaktion ergibt das gewünschte Tetrahydroisochinolin-Derivat, das anschließend weiter funktionalisiert werden kann, um die Chlor- und Ethanolgruppen einzuführen.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von 2-(7-Chlor-1,2,3,4-tetrahydroisochinolin-4-yl)ethanol Mehrkomponentenreaktionen (MCRs) im großen Maßstab umfassen, die die Atomenökonomie, Selektivität und Ausbeute verbessern . Diese Methoden verwenden häufig Übergangsmetall-katalysierte Kreuzdehydrogenierungskopplungs (CDC) -Strategien, bei denen die direkte Kopplung der C(sp3)-H-Bindung von Tetrahydroisochinolin mit verschiedenen Nukleophilen in Gegenwart von Cooxidationsmitteln wie Wasserstoffperoxid (H2O2) oder tert-Butylhydroperoxid (TBHP) stattfindet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(7-Chlor-1,2,3,4-tetrahydroisochinolin-4-yl)ethanol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine oder Alkohole umwandeln.

Substitution: Die Chlorgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) werden oft eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Tetrahydroisochinolin-Derivate, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that compounds similar to 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol exhibit neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Antidepressant Activity

Studies have shown that tetrahydroisoquinoline derivatives can possess antidepressant-like effects. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, which are critical in mood regulation .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative damage associated with various diseases, including cancer and cardiovascular disorders. This property may be attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

Anticancer Potential

Emerging evidence suggests that 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit neuroinflammatory pathways by targeting specific enzymes involved in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

Positional Isomerism : The 5-chloro isomer () and 7-chloro target compound likely differ in electronic distribution, impacting interactions in biological or material systems.

Halogen Effects : Bromination () increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce metabolic clearance compared to chloro analogs.

Functional Group Influence: Metolazone () demonstrates how sulfonamide and quinazolinone groups confer diuretic activity, underscoring the importance of auxiliary moieties in drug design.

Biologische Aktivität

The compound 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a derivative of tetrahydroisoquinoline, which has garnered attention for its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol features a chloro-substituted tetrahydroisoquinoline core attached to an ethanol moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds similar to 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol exhibit various biological activities through multiple mechanisms:

- Neurotransmitter Modulation : These compounds often interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. For instance, some derivatives have shown agonistic activity at the 5-HT1A receptor and antagonistic effects at the 5-HT2A receptor .

- Anticancer Activity : Studies have reported that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines by disrupting cell cycle progression and promoting apoptotic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol and its analogs:

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of a series of tetrahydroisoquinoline derivatives including 2-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol. The results indicated that these compounds significantly inhibited proliferation in MCF-7 cells and induced apoptosis through caspase activation pathways .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological effects, derivatives were evaluated for their potential as antidepressants. The findings suggested that specific modifications to the tetrahydroisoquinoline core enhanced binding affinity to serotonin receptors, leading to improved efficacy in reducing depressive-like behaviors in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.